molecular formula C18H18N2O2 B4706669 (1-benzyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol

(1-benzyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol

Cat. No. B4706669
M. Wt: 294.3 g/mol
InChI Key: OLNIXONOUHEYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(1-benzyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol has been studied for its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In the field of materials science, it has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol is not fully understood. However, studies have shown that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1-benzyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (1-benzyl-1H-imidazol-2-yl)(2-methoxyphenyl)methanol. One direction is to further investigate its potential use as an anti-inflammatory and antioxidant agent in the treatment of inflammatory diseases. Another direction is to explore its potential as a cancer therapeutic agent and to optimize its efficacy and safety for clinical use. Additionally, further research can be done to develop novel materials using this compound as a building block.

properties

IUPAC Name

(1-benzylimidazol-2-yl)-(2-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-16-10-6-5-9-15(16)17(21)18-19-11-12-20(18)13-14-7-3-2-4-8-14/h2-12,17,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNIXONOUHEYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=NC=CN2CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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